N-(6-methylpyridin-2-yl)-4-[(naphthalen-2-yloxy)methyl]benzamide
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Overview
Description
N-(6-METHYL-2-PYRIDYL)-4-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a pyridyl group, a naphthyloxy group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-METHYL-2-PYRIDYL)-4-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridyl Intermediate: The initial step involves the synthesis of the 6-methyl-2-pyridyl intermediate through a series of reactions such as halogenation and subsequent substitution reactions.
Naphthyloxy Group Introduction: The 2-naphthyloxy group is introduced via an etherification reaction, where the naphthol reacts with an appropriate halide under basic conditions.
Benzamide Formation: The final step involves the coupling of the pyridyl intermediate with the naphthyloxy intermediate to form the benzamide structure. This is typically achieved through an amide bond formation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of N-(6-METHYL-2-PYRIDYL)-4-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to accelerate the reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(6-METHYL-2-PYRIDYL)-4-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(6-METHYL-2-PYRIDYL)-4-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(6-METHYL-2-PYRIDYL)-4-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, in medicinal applications, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(6-METHYL-2-PYRIDYL)-4-METHOXYBENZAMIDE: Similar structure but with a methoxy group instead of a naphthyloxy group.
N-(6-METHYL-2-PYRIDYL)-4-ETHOXYBENZAMIDE: Similar structure but with an ethoxy group instead of a naphthyloxy group.
Uniqueness
N-(6-METHYL-2-PYRIDYL)-4-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE is unique due to the presence of the naphthyloxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity to biological targets
Properties
Molecular Formula |
C24H20N2O2 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-(6-methylpyridin-2-yl)-4-(naphthalen-2-yloxymethyl)benzamide |
InChI |
InChI=1S/C24H20N2O2/c1-17-5-4-8-23(25-17)26-24(27)20-11-9-18(10-12-20)16-28-22-14-13-19-6-2-3-7-21(19)15-22/h2-15H,16H2,1H3,(H,25,26,27) |
InChI Key |
OGHYDSGLMNQPOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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